3,4-Diaminocyclobut-3-ene-1,2-dione
Overview
Description
3,4-Diaminocyclobut-3-ene-1,2-dione is an organic compound with the molecular formula C4H4N2O2. It is characterized by a cyclobutene ring with two amino groups and two carbonyl groups.
Mechanism of Action
Target of Action
The primary target of 3,4-Diaminocyclobut-3-ene-1,2-dione is the CXC chemokine receptor 2 (CXCR2) . This receptor plays a key role in a number of inflammatory disorders .
Mode of Action
This compound acts as a CXCR2 receptor antagonist . It inhibits CXCR2-mediated recruitment of inflammatory cells . This interaction with its targets results in the suppression of inflammation.
Biochemical Pathways
The compound affects the chemokine signaling pathway . By inhibiting the CXCR2 receptor, it disrupts the normal signaling process that leads to the recruitment of inflammatory cells. This results in a reduction of inflammation.
Pharmacokinetics
This makes them suitable for drug development .
Result of Action
The result of the action of this compound is the inhibition of inflammation . By blocking the CXCR2 receptor, it prevents the recruitment of inflammatory cells, thereby reducing inflammation .
Biochemical Analysis
Biochemical Properties
3,4-Diaminocyclobut-3-ene-1,2-dione plays a significant role in biochemical reactions, particularly as a CXCR2 receptor antagonist. CXCR2 is a chemokine receptor involved in the recruitment of inflammatory cells. The compound interacts with CXCR2, inhibiting its activity and thereby reducing inflammation . This interaction is crucial for the development of anti-inflammatory drugs. Additionally, this compound has been shown to interact with various enzymes and proteins, influencing their activity and stability .
Cellular Effects
The effects of this compound on cells are profound. It has been observed to inhibit the recruitment of inflammatory cells by blocking the CXCR2 receptor . This inhibition affects cell signaling pathways, particularly those involved in inflammation and immune response. The compound also influences gene expression related to inflammatory processes, thereby modulating cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the CXCR2 receptor. This binding prevents the receptor from interacting with its natural ligands, thereby inhibiting the downstream signaling pathways that lead to inflammation . The compound also affects enzyme activity, either by inhibiting or activating specific enzymes involved in inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under various conditions, with minimal degradation observed . Long-term studies have indicated that it maintains its inhibitory effects on CXCR2, leading to sustained anti-inflammatory activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CXCR2 without causing significant adverse effects . At higher doses, some toxic effects have been observed, including potential damage to liver and kidney tissues . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body . The compound also affects metabolic flux, altering the levels of various metabolites involved in inflammatory responses .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in target tissues, particularly those involved in inflammatory processes .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with the CXCR2 receptor . The compound may also undergo post-translational modifications that direct it to specific cellular compartments, enhancing its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-diaminocyclobut-3-ene-1,2-dione typically involves the nucleophilic addition of amino compounds to 4-carbonylcyclobut-3-ene-1,2-dione. This reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,4-Diaminocyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Nucleophilic Addition: Due to its electrophilic nature, it readily participates in nucleophilic addition reactions with various nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Substitution Reactions: It can also participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Nucleophilic Addition: Common nucleophiles include amines and alcohols, and the reactions are typically carried out in polar solvents such as methanol or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions include various substituted cyclobutene derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
3,4-Diaminocyclobut-3-ene-1,2-dione has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of CXCR2 receptor antagonists, which have potential therapeutic applications in treating inflammatory disorders.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of various organic molecules.
Biological Studies: It is utilized in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the production of dyes, pharmaceuticals, and other fine chemicals.
Comparison with Similar Compounds
3,4-Dihydroxy-3-cyclobutene-1,2-dione (Squaric Acid): Known for its use in bioorganic and medicinal chemistry.
3,4-Dimethoxy-3-cyclobutene-1,2-dione (Dimethyl Squarate): Used in the synthesis of chiral squaramides and other organic compounds.
Uniqueness: 3,4-Diaminocyclobut-3-ene-1,2-dione is unique due to its dual amino and carbonyl functional groups, which provide it with distinct reactivity and versatility in chemical synthesis. Its ability to act as a CXCR2 receptor antagonist further distinguishes it from other similar compounds .
Properties
IUPAC Name |
3,4-diaminocyclobut-3-ene-1,2-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c5-1-2(6)4(8)3(1)7/h5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUACDRFRFTWMHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C1=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381784 | |
Record name | Squaramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5231-89-0 | |
Record name | 3,4-Diamino-3-cyclobutene-1,2-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5231-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Squaramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | diaminocyclobut-3-ene-1,2-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SQUARAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q8TZB9ESJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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